1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine
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Overview
Description
1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a nitro group and a trifluoromethylsulfonyl group, making it a subject of interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine typically involves multiple steps:
Trifluoromethylation: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Piperazine Ring Formation: The piperazine ring is formed through a cyclization reaction involving appropriate diamine precursors under basic conditions.
Final Assembly: The final step involves coupling the piperazine ring with the nitro and trifluoromethylsulfonyl-substituted aromatic ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products
Aminated Derivatives: Reduction of the nitro group yields amine derivatives.
Substituted Aromatics: Electrophilic substitution reactions yield various substituted aromatic compounds.
Scientific Research Applications
1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and trifluoromethylsulfonyl group contribute to its binding affinity and specificity, enabling it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(2-nitrophenyl)piperazine
- 1-Methyl-4-(4-nitrophenyl)piperazine
- 1-Methyl-4-(2-trifluoromethylphenyl)piperazine
Uniqueness
Compared to similar compounds, 1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine is unique due to the presence of both the nitro and trifluoromethylsulfonyl groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-methyl-4-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O4S/c1-16-4-6-17(7-5-16)10-3-2-9(8-11(10)18(19)20)23(21,22)12(13,14)15/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHJIMAXDWGZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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